
9-(2-Bromo-9H-fluoren-9-yl)-2,6-di-tert-butylanthracene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-(2-Bromo-9H-fluoren-9-yl)-2,6-di-tert-butylanthracene is a complex organic compound with the molecular formula C33H31Br It is a derivative of anthracene, a polycyclic aromatic hydrocarbon, and features a brominated fluorene moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-(2-Bromo-9H-fluoren-9-yl)-2,6-di-tert-butylanthracene typically involves multi-step organic reactions. One common method includes the bromination of fluorene followed by coupling with 2,6-di-tert-butylanthracene. The reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
9-(2-Bromo-9H-fluoren-9-yl)-2,6-di-tert-butylanthracene can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove bromine or other substituents.
Substitution: This reaction can replace the bromine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst.
Substitution: Common reagents include nucleophiles like sodium methoxide (NaOCH3) or Grignard reagents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield anthraquinone derivatives, while substitution reactions may produce various substituted anthracenes.
Aplicaciones Científicas De Investigación
9-(2-Bromo-9H-fluoren-9-yl)-2,6-di-tert-butylanthracene has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mecanismo De Acción
The mechanism of action of 9-(2-Bromo-9H-fluoren-9-yl)-2,6-di-tert-butylanthracene involves its interaction with molecular targets through various pathways. The bromine atom and tert-butyl groups can influence the compound’s reactivity and binding affinity. These interactions can affect the compound’s electronic properties, making it useful in electronic and photonic applications.
Comparación Con Compuestos Similares
Similar Compounds
- 9-(2-Bromo-9H-fluoren-9-yl)anthracene
- 2,6-Di-tert-butylanthracene
- 9-(2-Bromo-9H-fluoren-9-yl)cesium
Uniqueness
9-(2-Bromo-9H-fluoren-9-yl)-2,6-di-tert-butylanthracene is unique due to the combination of its brominated fluorene and tert-butyl-substituted anthracene moieties. This structural combination imparts distinct electronic and steric properties, making it valuable for specific applications in organic electronics and materials science.
Propiedades
Fórmula molecular |
C35H33Br |
|---|---|
Peso molecular |
533.5 g/mol |
Nombre IUPAC |
9-(2-bromo-9H-fluoren-9-yl)-2,6-ditert-butylanthracene |
InChI |
InChI=1S/C35H33Br/c1-34(2,3)23-13-15-26-22(18-23)17-21-11-12-24(35(4,5)6)19-30(21)32(26)33-29-10-8-7-9-27(29)28-16-14-25(36)20-31(28)33/h7-20,33H,1-6H3 |
Clave InChI |
UDCUVWMWXDVKCJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC2=C(C=C1)C(=C3C=C(C=CC3=C2)C(C)(C)C)C4C5=CC=CC=C5C6=C4C=C(C=C6)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



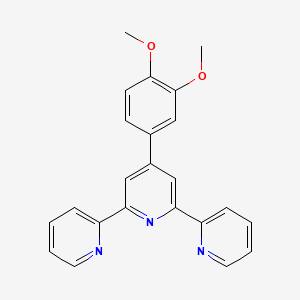
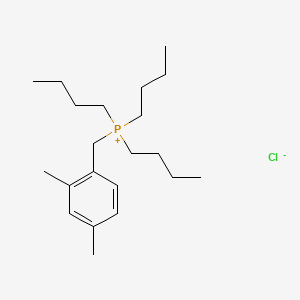

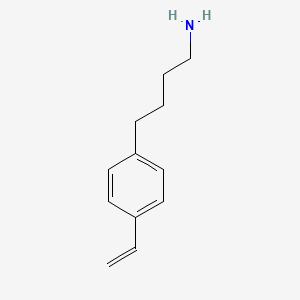
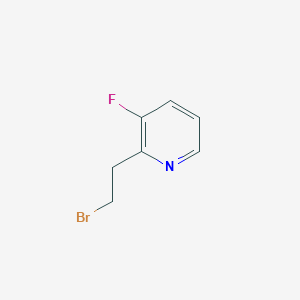
![7-Hexyl-4,10-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene](/img/structure/B13138008.png)
![2,3,9,10-Tetrabromo-6,13-bis[2,6-di(propan-2-yl)phenyl]-6,13-diazatetracyclo[6.6.2.04,16.011,15]hexadeca-1,3,8,10,15-pentaene-5,7,12,14-tetrone](/img/structure/B13138012.png)

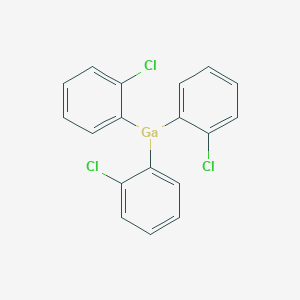
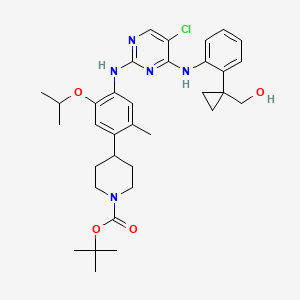
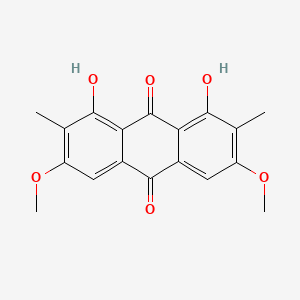
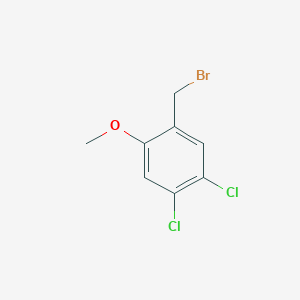
![[(19S)-19-ethyl-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaen-19-yl] 2-[6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoylamino]acetate](/img/structure/B13138053.png)
